molecular formula C18H15ClN4O3S2 B2456864 Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922844-15-3

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2456864
CAS No.: 922844-15-3
M. Wt: 434.91
InChI Key: QZYDSLCEVHYGNI-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a ureido group, and a chlorophenyl group

Properties

IUPAC Name

benzyl 2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-13-6-8-14(9-7-13)20-16(25)21-17-22-23-18(28-17)27-11-15(24)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDSLCEVHYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Introduction of the Ureido Group: The ureido group is introduced through a reaction between an isocyanate and an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a substitution reaction.

    Formation of the Benzyl Ester: The final step involves esterification to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µg/mL) Mechanism of Action
Compound AMCF-70.28Tubulin inhibition
Compound BA5490.52Apoptosis induction
Compound CK5627.4Abl protein kinase inhibition

These findings suggest that the structural features of this compound may enhance its efficacy against specific cancer types due to the interactions at the molecular level with key proteins involved in cell proliferation and survival pathways .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects can be attributed to:

  • Inhibition of Protein Kinases : The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through various pathways, including mitochondrial dysfunction and activation of caspases .

In vitro studies have shown that modifications to the thiadiazole moiety can significantly alter the compound's activity profile, emphasizing the importance of structure-activity relationships (SARs).

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Research indicates that thiadiazole derivatives can inhibit bacterial growth and exhibit antifungal activity against common pathogens.

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal

These applications highlight the versatility of thiadiazole derivatives in addressing both infectious diseases and cancer .

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The ureido group and the thiadiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Benzyl 2-((5-(3-(4-bromophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Benzyl 2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Biological Activity

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have gained considerable attention due to their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer and anticonvulsant properties, supported by relevant data and case studies.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is known for its broad spectrum of biological activities including antidiabetic , anticancer , anti-inflammatory , and anticonvulsant effects. The structural modifications of thiadiazole derivatives significantly influence their pharmacological profiles. The incorporation of various substituents can enhance their lipophilicity and bioactivity, making them promising candidates for drug development .

Table 1: Common Biological Activities of Thiadiazole Derivatives

Biological ActivityDescription
AnticancerInhibits cancer cell proliferation through various mechanisms including apoptosis induction.
AnticonvulsantReduces seizure activity in animal models, often through GABAergic pathways.
AntimicrobialExhibits activity against a range of bacteria and fungi.
Anti-inflammatoryReduces inflammation in various models.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, the compound has been tested against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several thiadiazole derivatives using the MTT assay. The results showed that certain derivatives had IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL , demonstrating enhanced activity with specific substitutions . Notably:

  • Compound 4i : IC50 = 2.32 µg/mL
  • Compound 4e : IC50 = 5.36 µg/mL
  • Compound 4f : IC50 = 10.10 µg/mL

These findings suggest that modifications in the aryl group significantly affect the anticancer potency of thiadiazole derivatives.

Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated using established animal models such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model.

Table 2: Anticonvulsant Activity Results

CompoundTest ModelDose (mg/kg)Protection (%)
Benzyl derivativeMES10066.67
Benzyl derivativePTZ10080

The compound demonstrated significant protection against seizures at a dosage of 100 mg/kg , indicating its potential as an effective anticonvulsant agent .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulators.
  • Anticonvulsant Mechanism : Enhancement of GABAergic transmission and inhibition of voltage-gated sodium channels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Thiol coupling : Reacting 5-substituted-1,3,4-thiadiazole-2-thiols with brominated intermediates (e.g., bromoacetates) in the presence of K₂CO₃ or KOH in dry acetone under reflux (3–5 hours) .

Ureido formation : Introducing the 4-chlorophenylurea moiety via reaction with 4-chlorophenyl isocyanate or thiourea derivatives in ethanol/acetic acid under reflux .

  • Key Optimization : Yield (58–70%) depends on solvent purity, stoichiometry of reagents, and reaction time. For example, anhydrous conditions reduce side reactions like hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical peaks should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Prioritize peaks for urea C=O (~1678 cm⁻¹), thiadiazole C=N (~1624 cm⁻¹), and aromatic C-H (~3047 cm⁻¹) .
  • NMR : ¹H NMR should show singlet(s) for thiadiazole protons (δ 7.5–8.5 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • GC-MS/MS : Verify molecular ion peaks (e.g., experimental m/z 490.92 vs. calculated 491.01) to confirm purity .

Q. How can researchers assess the compound’s in vitro antiproliferative activity, and what controls are essential?

  • Methodological Answer :

  • Assay Design : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Include cisplatin as a positive control .
  • Critical Controls :
  • Solvent-only (e.g., DMSO) to exclude vehicle toxicity.
  • Time-resolved measurements (24–72 hours) to track dose-dependent effects .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation on the phenyl ring) improve target selectivity against kinases like VEGFR-2 or BRAF?

  • Methodological Answer :

  • SAR Strategy : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-F, 4-CF₃) or donating (4-OCH₃) groups to modulate electron density and hydrogen-bonding capacity. For example, 4-F derivatives show enhanced BRAF inhibition (IC₅₀ < 1 μM) .
  • Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational approaches are recommended to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences between analogs. For instance, lower HOMO energy correlates with reduced electrophilicity and altered cytotoxicity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations, addressing discrepancies in IC₅₀ values .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Diagnostic Steps :

HPLC-MS Purity Check : Detect unreacted intermediates (e.g., free thiols) using C18 columns and acetonitrile/water gradients .

Protection Strategies : Protect the urea group with Boc during thiol coupling to prevent side reactions, followed by deprotection with TFA .

  • Optimization : Increase equivalents of bromoacetate (1.2–1.5 eq) and use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

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